Cas no 1001010-59-8 (2-Furancarboxaldehyde, 5-(2-fluoro-4-methylphenyl)-)

2-Furancarboxaldehyde, 5-(2-fluoro-4-methylphenyl)- structure
1001010-59-8 structure
Product Name:2-Furancarboxaldehyde, 5-(2-fluoro-4-methylphenyl)-
N.o CAS:1001010-59-8
MF:C12H9FO2
MW:204.197067022324
CID:5530533
PubChem ID:43155825
Update Time:2025-06-12

2-Furancarboxaldehyde, 5-(2-fluoro-4-methylphenyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Furancarboxaldehyde, 5-(2-fluoro-4-methylphenyl)-
    • 5-(2-fluoro-4-methylphenyl)furan-2-carbaldehyde
    • 1001010-59-8
    • EN300-1585968
    • SCHEMBL3043067
    • DTXSID401232775
    • 5-(2-Fluoro-4-methylphenyl)-2-furancarboxaldehyde
    • Inchi: 1S/C12H9FO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3
    • Chave InChI: NSIQLNQNWATRBC-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(C)C=C2F)=CC=C1C=O

Propriedades Computadas

  • Massa Exacta: 204.05865769g/mol
  • Massa monoisotópica: 204.05865769g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 232
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 30.2Ų

Propriedades Experimentais

  • Densidade: 1.203±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 324.8±42.0 °C(Predicted)

2-Furancarboxaldehyde, 5-(2-fluoro-4-methylphenyl)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
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Enamine
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Enamine
EN300-1585968-1.0g
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Enamine
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Enamine
EN300-1585968-5.0g
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$3562.0 2023-05-23
Enamine
EN300-1585968-10.0g
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$5283.0 2023-05-23
Enamine
EN300-1585968-50mg
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$348.0 2023-09-24
Enamine
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